2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C3H2ClNO3S2 and a molecular weight of 199.64 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
The synthesis of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides and sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives such as thiazole-4-carboxylic acid and thiazole-2-sulfonamide. While these compounds share the thiazole ring structure, this compound is unique due to the presence of both a sulfonyl chloride group and a keto group, which confer distinct reactivity and applications .
Similar compounds include:
- Thiazole-4-carboxylic acid
- Thiazole-2-sulfonamide
- Thiazole-5-carboxamide
These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.
Properties
IUPAC Name |
2-oxo-3H-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO3S2/c4-10(7,8)2-1-5-3(6)9-2/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGYLBPATUIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-12-6 |
Source
|
Record name | 2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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